(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid

Description

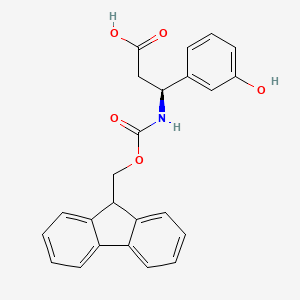

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid (CAS: 178432-48-9) is a chiral amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a 3-hydroxyphenyl substituent, and a propanoic acid backbone. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . Its molecular formula is C₂₄H₂₁NO₅, with a molecular weight of 403.43 g/mol. The compound is typically provided as a white to off-white solid with ≥95% purity (HPLC) and is recommended for research use only, stored at room temperature in inert conditions .

Properties

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5/c26-16-7-5-6-15(12-16)22(13-23(27)28)25-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJDAHKCUYUTCN-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC(=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427498 | |

| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501015-32-3 | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-hydroxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501015-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid, often referred to as Fmoc-D-tyrosine, is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Structural Overview

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and solubility. The presence of the hydroxyphenyl group contributes to its potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds structurally similar to Fmoc-D-tyrosine exhibit significant antimicrobial properties. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown potent activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1 to 8 µg/mL against various strains, highlighting their potential as therapeutic agents against resistant bacteria .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound 2 | 8 | MRSA |

| Compound 4 | 2 | Vancomycin-resistant E. faecalis |

| Compound 16 | 1 | Gram-negative pathogens |

Cytotoxicity Studies

Cytotoxicity assessments have shown that Fmoc-D-tyrosine and its derivatives can affect cancer cell lines. Studies involving similar fluorenone derivatives revealed promising results in inhibiting the growth of various cancer cell lines. For example, certain compounds demonstrated IC50 values in the low micromolar range against breast cancer cells, suggesting their potential for further development as anticancer agents .

The biological activity of Fmoc-D-tyrosine is attributed to its structural components that interact with key metabolic pathways. Research has indicated that compounds with fluorenone structures can inhibit critical enzymes involved in bacterial cell wall synthesis, such as enoyl-acyl carrier protein reductase (InhA), which is essential for the survival of Mycobacterium tuberculosis .

Case Studies

- Antimicrobial Efficacy : A study focused on the synthesis and evaluation of various derivatives of Fmoc-D-tyrosine revealed that modifications in the phenolic ring significantly enhanced antimicrobial activity against Gram-positive bacteria while reducing efficacy against Gram-negative strains. This selective activity underscores the importance of structural modifications in developing targeted antimicrobial agents .

- Anticancer Potential : In vitro studies demonstrated that certain derivatives exhibited significant cytotoxic effects on breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase. These findings suggest that further exploration into the pharmacodynamics of these compounds could yield valuable insights for cancer therapy .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Design and Synthesis

The fluorenylmethoxycarbonyl (Fmoc) group is widely used in peptide synthesis as a protective group for amino acids. The incorporation of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid into peptide sequences allows for the selective protection of functional groups during synthesis. This facilitates the construction of complex peptides that can exhibit enhanced biological activity.

1.2 Anticancer Activity

Research has indicated that compounds derived from the fluorenone structure, including those with the Fmoc group, possess significant anticancer properties. For instance, derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines through mechanisms involving topoisomerase inhibition and apoptosis induction . The structural modifications involving fluorenone derivatives have been linked to improved antiproliferative activity due to the introduction of alkyl groups and other functional moieties.

Antimicrobial Properties

2.1 Antibacterial Activity

Studies have demonstrated that this compound exhibits antibacterial properties against a range of pathogens, including antibiotic-resistant strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with essential metabolic processes .

2.2 Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against strains like Candida albicans. The presence of hydroxyl groups in its structure may enhance its interaction with fungal cell membranes, contributing to its efficacy .

Structural Modifications and Derivative Development

The versatility of this compound allows for extensive structural modifications that can lead to the development of new derivatives with tailored biological activities. For example, variations in side chains or functional groups can significantly alter the pharmacokinetic properties and biological efficacy of these compounds.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Key Observations:

Electron-Withdrawing Groups: Fluorinated (e.g., 3-fluorophenyl, tetrafluorophenyl in ) or chlorinated (e.g., 6-chloroindole ) substituents may reduce reactivity in electrophilic aromatic substitution but increase stability. Heteroaromatic Groups: Furan-2-yl and thiophen-3-yl introduce planar, conjugated systems, affecting π-π stacking interactions in peptide assemblies.

Molecular Weight Trends :

Key Observations:

- Safety Profile : Fluorinated and chlorinated derivatives often require stricter handling due to acute toxicity risks (e.g., H302 for oral toxicity in ). The target compound’s hydroxyl group may reduce volatility compared to halogenated analogs.

- Storage Stability : Most Fmoc derivatives require low-temperature storage (-20°C) to prevent decomposition, but the target compound is stable at room temperature under inert atmospheres , simplifying logistical handling.

Preparation Methods

General Synthetic Approach

The compound is synthesized primarily using standard Fmoc-based solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis methodologies. The key synthetic steps involve:

- Protection of the amino group with the Fmoc group to prevent undesired reactions during peptide chain elongation.

- Coupling of the 3-hydroxyphenylalanine residue to the growing peptide chain or as a standalone protected amino acid.

- Deprotection of the Fmoc group under mild basic conditions (commonly with piperidine) to expose the free amino group for subsequent reactions.

This approach leverages the mild and selective nature of Fmoc chemistry, allowing for efficient synthesis with minimal side reactions.

Detailed Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Using Fmoc Chemistry

Resin Loading and Swelling: The synthesis begins by loading the initial amino acid onto a solid resin, which is swollen in solvents such as dichloromethane (CH2Cl2) and dimethylformamide (DMF) for 15 minutes each to facilitate reagent access.

-

- Treatment with 20% piperidine in DMF for 5 minutes followed by 15 minutes to remove the Fmoc protecting group from the amino terminus.

- Multiple washes with DMF to remove residual piperidine and byproducts.

-

- The Fmoc-protected 3-hydroxyphenylalanine is coupled to the free amino group using coupling reagents such as PyBOP, HATU, or HCTU in the presence of bases like DIPEA or DIC.

- Typical molar ratios: 3.5 equivalents of Fmoc amino acid and coupling reagents relative to resin-bound amino groups.

- Reaction time: Approximately 40 minutes per coupling cycle.

Repetition: Steps of deprotection and coupling are repeated until the desired peptide or protected amino acid derivative is synthesized.

Solution-Phase Peptide Synthesis (SolPPS)

- An alternative to SPPS, solution-phase synthesis involves the protection, coupling, and deprotection steps carried out in solution rather than on a solid support.

- The Fmoc group is removed using piperidine or alternative amines such as 4-aminomethylpiperidine to reduce impurities like N-fluorenylmethylpiperidine (NFMP).

- This method provides advantages in scalability and waste reduction, suitable for commercial production.

Preparation of Stock Solutions for Experimental Use

- Stock solutions are prepared by dissolving the compound in suitable solvents such as DMSO.

- Concentrations commonly used include 1 mM, 5 mM, and 10 mM, with volumes adjusted accordingly based on the amount of compound (see Table 1).

| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 2.4787 | 0.4957 | 0.2479 |

| 5 mg | 12.3937 | 2.4787 | 1.2394 |

| 10 mg | 24.7874 | 4.9575 | 2.4787 |

Research Findings and Optimization Notes

- The use of the Fmoc group allows for mild deprotection conditions that preserve the integrity of sensitive functional groups such as the 3-hydroxy substituent on the phenyl ring.

- Coupling reagents such as HATU and PyBOP provide high coupling efficiency and reduce racemization risk.

- Automated peptide synthesizers (e.g., Syro-peptide synthesizer) facilitate reproducible synthesis with precise control over reaction times and reagent delivery.

- Alternative deprotection amines (e.g., 4-aminomethylpiperidine) have been explored to minimize side products like NFMP, improving purity in large-scale syntheses.

- The compound's stability in solution and solid form supports its use in various biochemical and pharmaceutical research applications.

Summary Table of Preparation Methods

| Preparation Step | Method Details | Key Reagents/Conditions | Notes |

|---|---|---|---|

| Resin Swelling | CH2Cl2 and DMF, 15 min each | CH2Cl2, DMF | Ensures resin accessibility |

| Fmoc Deprotection | 20% Piperidine in DMF, 5 + 15 min | Piperidine, DMF | Mild, selective removal of Fmoc |

| Amino Acid Coupling | 3.5 eq Fmoc-AA, PyBOP/HATU/PyBOP, DIPEA/DIC, 40 min | PyBOP, HATU, DIPEA | High efficiency, low racemization |

| Cleavage from Resin | TFA cocktail (92.5% TFA, 2.5% water, triisopropylsilane, ethanedithiol) | TFA, scavengers | Releases protected amino acid |

| Purification | Precipitation with diethyl ether, chromatography | Diethyl ether, silica gel | Removes impurities |

| Stock Solution Preparation | Dissolution in DMSO, heating to 37°C, sonication | DMSO | Enhances solubility, aliquot to avoid freeze-thaw |

Q & A

Q. Critical Parameters :

- Maintain pH 8–9 during Fmoc protection to avoid premature deprotection.

- Use anhydrous solvents to minimize hydrolysis of activated intermediates .

Advanced Question: How can researchers ensure enantiomeric purity during synthesis, and what analytical techniques validate stereochemical integrity?

Q. Methodological Answer :

- Chiral Auxiliaries : Use (S)-configured starting materials (e.g., L-tyrosine derivatives) and monitor stereochemistry via polarimetry or chiral HPLC .

- Analytical Validation :

- NMR Spectroscopy : Compare coupling constants (e.g., J values for α-protons) with literature data for (S)-isomers .

- HPLC with Chiral Columns : Utilize Chiralpak® AD-H columns (mobile phase: hexane/isopropanol with 0.1% TFA) to confirm >99% enantiomeric excess .

Q. Common Pitfalls :

- Racemization during acidic/basic steps. Mitigate by using mild deprotection conditions (e.g., 20% piperidine in DMF for ≤30 minutes) .

Basic Question: What safety protocols are critical when handling this compound in the lab?

Q. Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B irritation) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335: respiratory irritation) .

- Storage : Store at 2–8°C in amber vials under inert gas (argon) to prevent degradation .

Q. Emergency Measures :

- Skin contact: Wash with 10% aqueous ethanol, followed by soap and water .

- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: How can researchers resolve contradictions in reported coupling efficiencies for Fmoc-protected intermediates?

Q. Methodological Answer :

- Root-Cause Analysis :

- Validation Tools :

- LC-MS : Monitor reaction progress in real-time to identify incomplete activation or side products .

- Competitive Coupling Assays : Compare yields using HATU vs. DIC/HOBt to identify reagent-specific inefficiencies .

Case Study : A 15% yield discrepancy was resolved by switching from DCM to THF, which improved solubility of the 3-hydroxyphenyl intermediate .

Basic Question: What are the primary applications of this compound in peptide synthesis and drug discovery?

Q. Methodological Answer :

- Peptide Synthesis : The Fmoc group enables solid-phase peptide synthesis (SPPS) by protecting the amine during chain elongation. Deprotection is rapid under basic conditions, minimizing side reactions .

- Drug Discovery : Used to introduce hydroxyl-containing motifs into peptidomimetics targeting GPCRs (e.g., opioid receptors) .

Q. Example Protocol :

Resin Loading : Anchor the compound to Wang resin via its carboxylic acid group (DIC activation).

Chain Elongation : Iterate Fmoc deprotection (piperidine) and amino acid coupling (HATU/DIPEA) .

Advanced Question: How can fluorinated analogs of this compound be designed to enhance metabolic stability?

Q. Methodological Answer :

- Rational Design :

- Introduce fluorine at the 4-position of the phenyl ring (para to -OH) to block CYP450-mediated oxidation .

- Replace -OH with -CF₃ to reduce hydrogen bonding (improves membrane permeability) .

- Synthetic Steps :

Q. Analytical Confirmation :

- 19F NMR : Verify fluorine incorporation (δ = -115 to -120 ppm for aryl-F) .

- Metabolic Assays : Incubate with human liver microsomes to assess stability (target: >90% remaining after 1 hour) .

Advanced Question: How should researchers address discrepancies in reported toxicity data for Fmoc-protected compounds?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.